Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate
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Overview
Description
Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate is an organic compound that features a tert-butyl ester group, a chlorophenyl thioether, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate typically involves the reaction of tert-butyl 2-bromo-2-methylpropanoate with 4-chlorothiophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired thioether compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or bromine (Br2) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding alcohol.
Substitution: Nitrated or halogenated derivatives of the chlorophenyl group.
Scientific Research Applications
Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The thioether group can undergo metabolic transformations, potentially forming reactive intermediates that interact with biomolecules.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-[(4-bromophenyl)thio]-2-methylpropanoate: Similar structure with a bromine atom instead of chlorine.
Tert-butyl 2-[(4-methylphenyl)thio]-2-methylpropanoate: Similar structure with a methyl group instead of chlorine.
Tert-butyl 2-[(4-nitrophenyl)thio]-2-methylpropanoate: Similar structure with a nitro group instead of chlorine.
Uniqueness
Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate is unique due to the presence of the chlorophenyl thioether group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 2-(4-chlorophenyl)sulfanyl-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2S/c1-13(2,3)17-12(16)14(4,5)18-11-8-6-10(15)7-9-11/h6-9H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSJJDGRYVXVSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)SC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379280 |
Source
|
Record name | tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-87-2 |
Source
|
Record name | tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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